molecular formula C9H7FO B2677557 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene CAS No. 113714-11-7

1-Fluoro-2-(prop-2-yn-1-yloxy)benzene

Cat. No. B2677557
CAS RN: 113714-11-7
M. Wt: 150.152
InChI Key: NYPHWSBGBCOPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Fluoro-2-(prop-2-yn-1-yloxy)benzene” is a chemical compound with the empirical formula C9H7FO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

A highly convenient method has been developed for the synthesis of (prop-2-ynyloxy)benzene and its derivatives . Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .


Molecular Structure Analysis

The molecular weight of “1-Fluoro-2-(prop-2-yn-1-yloxy)benzene” is 150.15 . The SMILES string representation of the molecule is FC1=CC=C (C=C1)OCC#C . The InChI representation is 1S/C9H7FO/c1-2-7-11-9-5-3-8 (10)4-6-9/h1,3-6H,7H2 .


Chemical Reactions Analysis

The reaction conditions like temperature, solvents, bases and its concentration were optimized for the synthesis of compounds . The reaction was monitored by TLC and after completion (1-3 h), the mixture was diluted with ether and washed at least 3 times with brine, to completely remove DMF .


Physical And Chemical Properties Analysis

“1-Fluoro-2-(prop-2-yn-1-yloxy)benzene” is a solid substance . The empirical formula is C9H7FO . The molecular weight is 150.15 . The SMILES string representation is FC1=CC=C (C=C1)OCC#C and the InChI representation is 1S/C9H7FO/c1-2-7-11-9-5-3-8 (10)4-6-9/h1,3-6H,7H2 .

Scientific Research Applications

Structural Analysis

1-Fluoro-2-(prop-2-yn-1-yloxy)benzene is involved in studies analyzing molecular structures. For example, a related compound, 3-(Prop-2-yn-1-yloxy)phthalonitrile, demonstrates specific molecular arrangements and interactions, such as C—H⋯N, contributing to a deeper understanding of molecular geometry and crystal structures (Chin Yee Jan et al., 2013).

Chemical Properties and Reactions

Compounds similar to 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene are studied for their unique chemical reactions. For instance, research on 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone explores the chemical behavior of related molecular structures, such as the formation of inversion dimers linked by pairs of C—H⋯O interactions (Chun-Hua Zhang et al., 2010).

Synthesis and Characterization

Research also focuses on the synthesis and characterization of new chemical systems. For instance, derivatives of 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene were synthesized, yielding compounds with broad-spectrum activity, highlighting the potential for creating new molecules with significant properties (Abdelmaoujoud Taia et al., 2020).

Optoelectronic Applications

Some derivatives are studied for their optoelectronic properties. For example, the research on π-conjugated molecules involving fluorine atoms, similar to 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene, shows how small changes in molecular structure can significantly affect electronic structures and device optimization (Yuxiang Li et al., 2017).

Biological and Medicinal Chemistry

In the field of biological and medicinal chemistry, the synthesis and biological evaluation of compounds related to 1-Fluoro-2-(prop-2-yn-1-yloxy)benzene are explored. A study on the synthesis of (prop-2-ynyloxy) benzene derivatives, for example, reveals their potential antibacterial and antiurease effects, demonstrating the significance of these compounds in pharmaceutical research (Tannaza Batool et al., 2014).

Safety and Hazards

The safety information for “1-Fluoro-2-(prop-2-yn-1-yloxy)benzene” indicates that it is classified as Acute Tox. 3 Oral . The storage class code is 6.1D - Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . The hazard statements include H301 and the precautionary statements include P301 + P330 + P331 + P310 .

properties

IUPAC Name

1-fluoro-2-prop-2-ynoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPHWSBGBCOPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-(prop-2-yn-1-yloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.